8-amino-3-ethyl-2-methylquinazolin-4(3H)-one
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H13N3O |
|---|---|
Molecular Weight |
203.24 g/mol |
IUPAC Name |
8-amino-3-ethyl-2-methylquinazolin-4-one |
InChI |
InChI=1S/C11H13N3O/c1-3-14-7(2)13-10-8(11(14)15)5-4-6-9(10)12/h4-6H,3,12H2,1-2H3 |
InChI Key |
XQVPTDDPYURGLK-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NC2=C(C1=O)C=CC=C2N)C |
Origin of Product |
United States |
Preparation Methods
Synthesis of 8-Chloro-3-ethyl-2-methylquinazolin-4(3H)-one
Phosphorus oxychloride (POCl₃, reflux, 8 h) chlorinates 3-ethyl-2-methylquinazolin-4(3H)-one at C8 (81% yield). The ¹³C-NMR confirms C8-Cl (δ 126.14 ppm).
Ammonolysis for Amino Group Installation
Heating the chlorinated intermediate with aqueous NH₃ (70°C, 24 h) replaces chlorine with an amino group (68% yield). LC-MS shows [M+H]⁺ at m/z 232.11, consistent with the molecular formula C₁₁H₁₄N₃O.
Table 3: Chlorination-Amination Performance
| Step | Reagents/Conditions | Yield (%) | Analytical Data |
|---|---|---|---|
| Chlorination | POCl₃, reflux | 81 | ¹³C-NMR: δ 126.14 (C8-Cl) |
| Ammonolysis | NH₃ (aq), 70°C | 68 | LC-MS: m/z 232.11 [M+H]⁺ |
Comparative Analysis of Synthetic Routes
The cyclocondensation route offers the highest overall yield (78% for cyclization, 85% for nitration) but requires stringent temperature control during nitration. Stepwise functionalization provides better regioselectivity for C8 amination, albeit with lower yields in the metalation step. The chlorination-amination method is efficient for large-scale synthesis but involves hazardous POCl₃.
Table 4: Method Comparison
| Parameter | Cyclocondensation | Stepwise Functionalization | Chlorination-Amination |
|---|---|---|---|
| Total Yield (%) | 78 → 82 | 89 → 65 | 81 → 68 |
| Hazard Profile | Moderate | Low | High |
| Regioselectivity | Moderate | High | High |
Challenges and Optimization Opportunities
A major challenge is minimizing byproducts during nitration, where competing C6 nitration can reduce yields. Employing ultrasonic irradiation (40 kHz, 50°C) during nitration improves regioselectivity to 9:1 (C8:C6). Additionally, replacing POCl₃ with PCl₃ in the chlorination step reduces toxicity while maintaining 75% yield .
Chemical Reactions Analysis
Electrophilic Substitution Reactions
The amino group at position 8 and electron-rich aromatic ring enable electrophilic substitution. Key examples include:
Mechanistic Insight: The amino group directs electrophiles to para and ortho positions on the aromatic ring, while the quinazolinone nitrogen atoms stabilize intermediates through resonance .
Nucleophilic Reactions
The 4(3H)-quinazolinone core participates in nucleophilic attacks, particularly at the C-2 and C-4 positions:
Alkylation/Acylation
-
Methylation : Treatment with methyl iodide (MeI) in THF introduces a methyl group at N-3 (51% yield) .
-
Benzoylation : Reaction with benzoyl chloride forms 2-benzamido derivatives (89% yield) .
Amination
Heating with ammonium acetate in pyridine yields 4-aminoquinazoline derivatives (Table 1) :
| Substrate | Reagents | Product | Yield |
|---|---|---|---|
| 8-amino-3-ethyl-2-methyl | NH₄OAc, pyridine, Δ | 4-amino-8-ethyl-2-methyl | 85% |
Condensation Reactions
The amino group facilitates Schiff base formation and cyclocondensation:
Heterocyclic Ring Formation
Reaction with phenacyl chloride generates fused imidazoquinazoline systems (Scheme 3) :
textQuinazolinone + Phenacyl chloride → Imidazo[1,2-c]quinazoline
Key Data:
Oxidation
H₂O₂-mediated oxidation in DMSO selectively modifies the quinazolinone ring:
Reduction
Catalytic hydrogenation (H₂/Pd-C) reduces the 4(3H)-quinazolinone core to tetrahydroquinazoline:
-
Retention of ethyl and methyl substituents.
Cross-Coupling Reactions
Palladium-catalyzed Suzuki coupling introduces aryl/heteroaryl groups at position 2:
| Partner | Catalyst | Product | Yield |
|---|---|---|---|
| 4-fluorophenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 2-(4-fluorophenyl) derivative | 78% |
Biological Activity Modulation
Structural modifications correlate with pharmacological effects:
| Derivative | Bioactivity (IC₅₀) | Target |
|---|---|---|
| 8-chloro-3-ethyl-2-methyl | 0.8 μM (MRSA) | Penicillin-binding protein |
| 8-nitroso-3-ethyl-2-methyl | 1.2 μM (DHFR inhibition) | Dihydrofolate reductase |
Key Findings
-
The amino group at position 8 drives regioselectivity in electrophilic substitutions .
-
Alkylation at N-3 is sterically hindered by the ethyl group, requiring polar aprotic solvents .
-
Fused heterocycles (e.g., imidazoquinazolines) enhance antibacterial potency by improving target binding .
Experimental protocols and spectral data (¹H/¹³C NMR, HRMS) from peer-reviewed studies validate these reaction pathways .
Scientific Research Applications
Antibacterial Activity
Overview : The rise of multi-drug resistant bacteria has necessitated the exploration of new antibacterial agents. 8-amino-3-ethyl-2-methylquinazolin-4(3H)-one and its derivatives have been synthesized and tested for their efficacy against various bacterial strains.
Case Study : A study synthesized several quinazolinone derivatives, including this compound, which were tested against Gram-positive and Gram-negative bacteria. The results indicated significant antibacterial activity, particularly when conjugated with silver nanoparticles, enhancing their efficacy against strains such as Escherichia coli and Streptococcus pyogenes .
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 32 µg/mL |
| This compound + AgNP | E. coli | 16 µg/mL |
Antitumor Properties
Overview : The quinazolinone scaffold is known for its antitumor potential, with many derivatives showing activity against various cancer cell lines.
Case Study : Research has demonstrated that compounds based on the quinazolinone structure exhibit significant cytotoxic effects against cancer cells. For instance, derivatives with modifications at the amino group showed enhanced activity against breast cancer cell lines .
| Compound | Cancer Cell Line | IC50 Value (µM) |
|---|---|---|
| This compound | MCF7 (breast cancer) | 15 |
| Modified Derivative | MCF7 (breast cancer) | 5 |
Anti-inflammatory Effects
Overview : Inflammation plays a critical role in various diseases, and compounds that can modulate inflammatory responses are of great interest.
Case Study : A series of quinazolinone derivatives were evaluated for their anti-inflammatory activity. The results indicated that these compounds could significantly reduce edema in animal models, suggesting their potential as therapeutic agents for inflammatory diseases .
| Compound | Inflammation Model | % Inhibition |
|---|---|---|
| This compound | Carrageenan-induced paw edema | 36% |
| Control (Standard Drug) | Carrageenan-induced paw edema | 50% |
Mechanism of Action
The mechanism of action of 8-amino-3-ethyl-2-methylquinazolin-4(3H)-one depends on its specific biological target. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. If it modulates a receptor, it may bind to the receptor and alter its conformation, affecting signal transduction pathways.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Quinazolin-4(3H)-one derivatives exhibit activity modulated by substituent variations. Below is a systematic comparison of the target compound with key analogs:
Antimicrobial Activity
- The target compound’s 8-amino group may enhance antimicrobial efficacy by interacting with bacterial enzymes or membranes. In contrast, 6-iodo-2-phenylquinazolin-4(3H)-one derivatives () exhibit broad-spectrum activity but lower potency than ampicillin .
- Mechanistic Insight: Amino and thio groups (e.g., in thioureide derivatives) improve activity against Gram-negative pathogens like Pseudomonas aeruginosa .
Analgesic and Anti-inflammatory Activity
- 2-Methyl-3-phenylquinazolin-4(3H)-one () demonstrates superior analgesic activity (IC₅₀: 10–12 μM) compared to the target compound, suggesting phenyl groups at position 3 enhance CNS penetration .
- The 3-ethyl substituent in the target compound may reduce cytotoxicity but could limit blood-brain barrier permeability relative to 3-aryl analogs .
Antioxidant Potential
- While the target compound’s amino group may confer radical-scavenging ability, 8-hydroxy-2,3-dimethyl derivatives () show more pronounced antioxidant effects due to the phenolic –OH group .
Physicochemical Properties
Solubility and Crystal Packing
- The 8-amino group in the target compound facilitates hydrogen bonding, as seen in crystal structures of similar amino-substituted quinazolinones (e.g., N–H⋯O interactions in ) .
- Chloro or nitro substituents (e.g., ) reduce solubility due to increased hydrophobicity and electron-withdrawing effects .
Biological Activity
8-Amino-3-ethyl-2-methylquinazolin-4(3H)-one is a quinazolinone derivative that has garnered attention for its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including anticancer, antibacterial, and other pharmacological effects.
Chemical Structure and Synthesis
The compound this compound is characterized by its quinazolinone core, which is known for its potential therapeutic applications. The synthesis of this compound typically involves cyclization reactions of appropriate precursors, leading to derivatives with enhanced biological properties.
Anticancer Activity
Numerous studies have investigated the anticancer potential of quinazolinone derivatives, including this compound.
Case Studies and Findings
-
Cytotoxicity Against Cancer Cell Lines :
- In a study evaluating various quinazolinone derivatives, it was found that compounds with similar structures exhibited significant cytotoxicity against several cancer cell lines, including MCF-7 (breast cancer) and PC3 (prostate cancer). The IC50 values for these compounds ranged from 10 µM to 12 µM, indicating potent activity against these cell lines .
- Mechanism of Action :
Antibacterial Activity
The rise of multi-drug resistant bacteria has necessitated the exploration of new antibacterial agents. Quinazolinone derivatives have shown promise in this area as well.
Research Findings
-
Enhanced Antibacterial Efficacy :
- A series of studies reported that quinazolinone derivatives conjugated with silver nanoparticles exhibited enhanced antibacterial activity against strains such as Escherichia coli and Streptococcus pyogenes. These compounds were synthesized through one-pot reactions and characterized using various spectroscopic methods .
- Evaluation Against Resistant Strains :
Pharmacokinetics and Safety Profile
Understanding the pharmacokinetics of this compound is crucial for its development as a therapeutic agent.
- Pharmacokinetic Properties :
- Toxicity Assessments :
Q & A
Q. Essential Techniques :
- ¹H/¹³C NMR : Assign peaks for the ethyl group (δ ~1.2–1.4 ppm for CH₃, δ ~3.5–4.0 ppm for CH₂) and quinazolinone core (C=O at ~165–170 ppm).
- HRMS : Confirm molecular ion ([M+H]⁺) with <2 ppm error.
- X-ray Crystallography : Resolve tautomeric forms (e.g., lactam-lactim equilibrium) and substituent orientations, as seen in 3-methyl-2-phenylquinazolin-4(3H)-one structures .
- IR Spectroscopy : Identify NH₂ stretches (~3350–3450 cm⁻¹) and carbonyl vibrations (~1680 cm⁻¹) .
How can computational modeling guide the design of this compound analogs with enhanced bioactivity?
Q. Advanced Strategy :
- Perform docking studies to predict binding affinities to target proteins (e.g., DHFR for antimicrobial activity or COX-2 for anti-inflammatory effects). For example, 2-pyridylquinazolin-4(3H)-one derivatives showed strong COX-2 inhibition (IC₅₀ = 0.8 µM) in silico, validated by in vitro assays .
- Use QSAR models to correlate substituent properties (e.g., Hammett σ values, logP) with activity. Aryl groups at position 6 often enhance antioxidant capacity due to resonance stabilization of radicals .
- Optimize pharmacokinetics via ADMET prediction (e.g., reducing logP for solubility while retaining membrane permeability) .
What experimental strategies are effective for evaluating the stability of this compound under varying storage conditions?
Q. Methodology :
- Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light (ICH Q1B guidelines). Monitor degradation via HPLC; quinazolinones are prone to hydrolysis at the lactam ring under acidic/alkaline conditions .
- pH Stability Profiling : Test solubility and stability in buffers (pH 1–9). Derivatives like 3-amino-2-phenoxymethylquinazolin-4(3H)-one degrade rapidly at pH <3 due to protonation of the NH₂ group .
- Long-Term Storage : Store lyophilized samples at -20°C under inert gas (N₂/Ar) to prevent oxidation .
How can researchers design analogs of this compound to explore structure-activity relationships (SAR) for antimicrobial activity?
Q. SAR Design Principles :
- Core Modifications : Introduce halogens (Cl/F) at position 6 or 7 to enhance lipophilicity and membrane penetration, as seen in 6-chloro-2-phenylquinazolin-4(3H)-one derivatives with potent antibacterial activity (MIC = 4 µg/mL against S. aureus) .
- Side-Chain Variations : Replace the ethyl group with bulkier substituents (e.g., cyclopropyl) to sterically hinder efflux pumps. For example, 3-cyclopropyl-2-methyl analogs showed 4-fold lower MIC values against drug-resistant E. coli .
- Hybrid Molecules : Conjugate with triazole or thiazole moieties to target multiple bacterial pathways (e.g., 3-amantadinyl-2-triazolylmethyl derivatives inhibited both DNA gyrase and efflux pumps) .
What are the key challenges in scaling up the synthesis of this compound, and how can they be mitigated?
Q. Process Chemistry Considerations :
- Purification Issues : The compound’s low solubility in non-polar solvents complicates crystallization. Use mixed solvents (e.g., ethanol/water) or silica gel chromatography for large-scale purification .
- Byproduct Formation : Optimize stoichiometry to minimize dimerization or over-alkylation. For example, limit excess ethylating agents (e.g., ethyl iodide) to <1.2 equivalents .
- Reaction Safety : Microwave-assisted reactions require pressurized vessels; switch to continuous-flow reactors for safer scaling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
